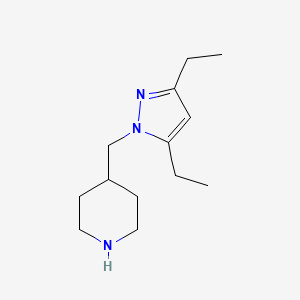
4-((3,5-Diethyl-1H-pyrazol-1-yl)methyl)piperidin
Übersicht
Beschreibung
4-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C13H23N3 and its molecular weight is 221.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung gehört zur Klasse der Piperidinderivate, die aufgrund ihres Vorkommens in verschiedenen biologisch aktiven Verbindungen für ihre Vielseitigkeit in der wissenschaftlichen Forschung bekannt sind. Piperidinderivate wurden auf ihre potenziellen Anwendungen in Bereichen wie der pharmazeutischen Synthese, als Katalysatoren und in der Sensortechnologie untersucht .
Biologische Aktivität
4-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The pyrazole moiety is known for its diverse biological properties, which include anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound 4-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine features a piperidine ring substituted with a pyrazole derivative. The presence of the pyrazole ring is crucial for its biological activity, as it influences the compound's interaction with various biological targets.
Biological Activity Overview
The biological activities of 4-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 0.08 |
| Liver Cancer | HepG2 | 0.05 |
| Colorectal Cancer | HCT-116 | 0.12 |
These findings suggest that 4-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine may also exhibit similar anticancer properties due to its structural similarities to other effective pyrazole derivatives .
2. Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through various assays. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation:
| Compound | Activity | Reference |
|---|---|---|
| 4-(4,5-dihydro-4-methylisoxazol-5-yl)-3-methyl-1H-pyrazole | COX Inhibition (IC50: 0.07 μM) | |
| Novel Pyrazole Derivative | Anti-inflammatory effects |
These results indicate that 4-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine may possess similar anti-inflammatory properties.
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively documented. Compounds in this class have shown efficacy against various bacterial strains:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition |
Given these findings, it is plausible that 4-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine could exhibit antimicrobial activity.
Case Studies
Several studies have investigated the biological activities of similar pyrazole-containing compounds:
Case Study 1: Anticancer Efficacy
A study on a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that certain compounds exhibited potent anticancer activity with IC50 values as low as 0.034 μM against EGFR tyrosine kinase . This indicates a strong potential for targeting cancer pathways.
Case Study 2: Anti-inflammatory Mechanisms
Research involving novel pyrazole derivatives demonstrated significant inhibition of COX enzymes, leading to reduced inflammation in animal models . This suggests that compounds like 4-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine could similarly affect inflammatory pathways.
Eigenschaften
IUPAC Name |
4-[(3,5-diethylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-3-12-9-13(4-2)16(15-12)10-11-5-7-14-8-6-11/h9,11,14H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNPBBUDYCBPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC2CCNCC2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















